molecular formula C12H10BrF2N B3042532 1-(2,6-Difluorobenzyl)pyridinium bromide CAS No. 646497-96-3

1-(2,6-Difluorobenzyl)pyridinium bromide

Cat. No. B3042532
CAS RN: 646497-96-3
M. Wt: 286.11 g/mol
InChI Key: QLNLCIVSWWOIQU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorobenzyl)pyridinium bromide, also known as DFHBI-1T, is a fluorescent dye that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a unique mechanism of action, making it a valuable tool for studying various biological processes.

Advantages and Limitations for Lab Experiments

1-(2,6-Difluorobenzyl)pyridinium bromide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and has a unique mechanism of action. It is also highly fluorescent, allowing researchers to monitor RNA molecules in real-time. However, this compound has some limitations. It can only be used to study RNA molecules that contain a G-quadruplex structure, limiting its applicability in some research areas.

Future Directions

There are several future directions for research involving 1-(2,6-Difluorobenzyl)pyridinium bromide. One direction is to develop new fluorescent dyes that can bind to RNA molecules with different structures. Another direction is to study the behavior of RNA molecules in living cells using this compound. Additionally, this compound could be used to study the interactions between RNA molecules and small molecules, which could have implications for drug discovery.

Scientific Research Applications

1-(2,6-Difluorobenzyl)pyridinium bromide has been widely used in scientific research as a fluorescent dye to study various biological processes. It has been used to study RNA aptamers, riboswitches, and ribozymes. It has also been used to study the binding of small molecules to RNA and to monitor RNA transcription and translation in real-time.

properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N.BrH/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15;/h1-8H,9H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNLCIVSWWOIQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=C(C=CC=C2F)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.